benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with fluorine and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, catalysts, and purification methods are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the carboxylate ester to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules with specific functional groups.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of fluorinated compounds .
Mechanism of Action
The mechanism of action of benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl fluoride: A simpler fluorinated compound used in organic synthesis.
Benzyl (4-fluorophenyl)phenylphosphine oxide: A compound with similar fluorine substitution, used in materials science
Uniqueness
Benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of both fluorine and hydroxyl groups allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H17F2NO3 |
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Molecular Weight |
285.29 g/mol |
IUPAC Name |
benzyl (4R)-3-fluoro-4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H17F2NO3/c15-10-14(19)6-7-17(8-12(14)16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10H2/t12?,14-/m1/s1 |
InChI Key |
FDMJTUQOQPSWKN-TYZXPVIJSA-N |
Isomeric SMILES |
C1CN(CC([C@@]1(CF)O)F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1(CF)O)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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